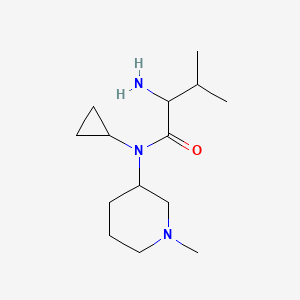
2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyclopropyl group, a piperidine ring, and an amino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Amino group addition: The amino group can be introduced via reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of 2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide
This compound is a complex organic compound with a variety of potential applications in scientific research. It is characterized by structural features including a cyclopropyl group, a piperidine ring, and an amino group.
Potential Applications
This compound has several scientific research applications:
- Chemistry It can be employed as a building block in the synthesis of complex molecules and as a reagent in organic transformations.
- Biology This compound is studied for potential biological activities, including enzyme inhibition and receptor binding.
- Medicine It can be investigated for potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
- Industry This compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Synonyms and Identifiers
- IUPAC Name: (2S)-2-amino-N-cyclopropyl-3-methyl-N-$$(1-methylpiperidin-3-yl)methyl]butanamide
- Molecular Formula: C15H29N3O
- Molecular Weight: 267.41 g/mol
- CAS Registry Numbers:
- Synonyms:
Further Research
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminobutyramide hydrochloride: A related compound with similar structural features but different functional groups.
N-cyclopropyl-3-methylbutanamide: Shares the cyclopropyl and butanamide moieties but lacks the piperidine ring.
1-methylpiperidin-3-yl derivatives: Compounds with the piperidine ring but different substituents on the nitrogen atom.
Uniqueness
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H27N3O |
|---|---|
Molecular Weight |
253.38 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)12-5-4-8-16(3)9-12/h10-13H,4-9,15H2,1-3H3 |
InChI Key |
HSYLAXVJVBRMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















